![molecular formula C7H4ClIN2 B1465080 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-84-2](/img/structure/B1465080.png)

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Vue d'ensemble

Description

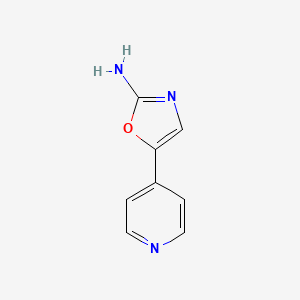

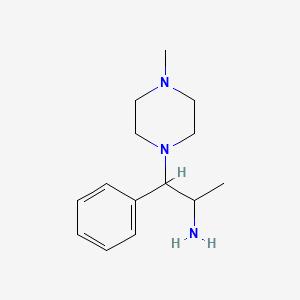

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2 . It is a derivative of 1H-Pyrrolo[3,2-b]pyridine .

Synthesis Analysis

The synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine involves a reaction in N,N-dimethylformamide (DMF) with potassium hydroxide, followed by the addition of iodine .Molecular Structure Analysis

The molecular structure of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position and an iodine atom at the 3-position .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 278.48 . The density is predicted to be 2.156 .Applications De Recherche Scientifique

Synthesis of Derivatives and Heterocyclic Compounds

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block in the synthesis of a variety of derivatives and heterocyclic compounds. Its reactions with phenolates and activated methylene nucleophiles facilitate the creation of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006). Similarly, it allows the synthesis of 1H-pyrrolo[2,3-b]pyridine, thieno[2,3-b]pyridine, and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, which have been screened for antibacterial properties (Abdel-Mohsen & Geies, 2008).

Antimicrobial and Anticancer Applications

The structure of 6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives have shown potential in various biological activities. Some synthesized compounds have demonstrated promising antimicrobial properties (Abdel-Mohsen & Geies, 2008). Moreover, derivatives of this compound have shown interaction with DNA and have been characterized for their structural and spectroscopic properties, hinting at potential uses in medical applications (Evecen et al., 2017).

Synthesis of Fluorescent Heterocycles

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is involved in the synthesis of fluorescent heterocycles. For instance, pyrazolopyridine annulated heterocycles with 4-chloro-5-chloroethyl side chains have been synthesized, and the effects of substituents on their fluorescence properties have been studied (Patil et al., 2011).

Development of Pharmaceutical Agents

The compound is also significant in the development of pharmaceutical agents. 6,7-Dihydro-5H-cyclopenta[b] pyridine, a structurally related compound, is used in the research of pharmaceuticals, antimicrobial agents, and in the synthesis of plant protection agents and synthetic resins. It's a key component in the production of fourth-generation Cefpirome (Fu Chun, 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, have shown potent activities against FGFR1, 2, and 3, indicating a promising future direction in cancer therapy .

Propriétés

IUPAC Name |

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSLJIBVDEWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)